Thalidomide-5'-propargyl-PEG4-acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5’-propargyl-PEG4-acid is a derivative of thalidomide, a compound historically known for its use as a sedative and treatment for morning sickness, which later revealed severe teratogenic effects. This derivative is primarily used in the synthesis of proteolysis targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. The compound incorporates a polyethylene glycol (PEG) linker, enhancing its solubility and facilitating its conjugation with other molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-propargyl-PEG4-acid typically involves the conjugation of thalidomide with a PEG linker that terminates in a propargyl group. The process often employs activators such as HATU or EDC to facilitate the formation of stable amide bonds between the carboxylic acid group of the PEG linker and the primary amine groups of thalidomide .
Industrial Production Methods: Industrial production of Thalidomide-5’-propargyl-PEG4-acid follows similar synthetic routes but on a larger scale. The process ensures high purity and consistency, often involving rigorous quality control measures to maintain the integrity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Thalidomide-5’-propargyl-PEG4-acid undergoes various chemical reactions, including:
Substitution Reactions:
Amide Bond Formation: The carboxylic acid group can react with primary amines in the presence of activators like HATU or EDC to form stable amide bonds.
Common Reagents and Conditions:
CuAAC Reactions: Copper catalysts and azide-containing compounds.
Amide Bond Formation: HATU or EDC as activators, often in the presence of a base like DIPEA.
Major Products Formed:
Click Chemistry: Formation of triazole-linked conjugates.
Amide Bond Formation: Stable amide-linked conjugates.
Applications De Recherche Scientifique
Thalidomide-5’-propargyl-PEG4-acid is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a novel approach to drug discovery and therapeutic interventions . The compound’s applications span various fields:
Chemistry: Used as a building block for complex molecular architectures.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Potential therapeutic applications in cancer and other diseases by targeting specific proteins for degradation.
Industry: Employed in the synthesis of advanced materials and bioconjugates
Mécanisme D'action
Thalidomide-5’-propargyl-PEG4-acid exerts its effects by binding to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . This mechanism is pivotal in the development of PROTACs, which harness this pathway to selectively degrade target proteins .
Comparaison Avec Des Composés Similaires
Thalidomide-5’-propargyl-PEG4-acid is unique due to its incorporation of a PEG linker and a propargyl group, which enhance its solubility and facilitate its conjugation with other molecules. Similar compounds include:
Thalidomide-O-amido-PEG4-propargyl: Another PROTAC linker with similar properties but different functional groups.
Propargyl-PEG4-acid: A simpler PEG linker with a propargyl group, used in various bioconjugation applications.
These compounds share similar applications but differ in their specific functional groups and linkers, which can influence their reactivity and suitability for different applications.
Propriétés
Formule moléculaire |
C25H28N2O10 |
---|---|
Poids moléculaire |
516.5 g/mol |
Nom IUPAC |
3-[2-[2-[2-[3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]prop-2-ynoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C25H28N2O10/c28-21-6-5-20(23(31)26-21)27-24(32)18-4-3-17(16-19(18)25(27)33)2-1-8-34-10-12-36-14-15-37-13-11-35-9-7-22(29)30/h3-4,16,20H,5-15H2,(H,29,30)(H,26,28,31) |
Clé InChI |
JVKWMCIOZHPNNI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)C#CCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.